molecular formula C17H14N2OS B13711703 (5E)-2-mercapto-5-(3-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

(5E)-2-mercapto-5-(3-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B13711703
M. Wt: 294.4 g/mol
InChI Key: LMBBNHOHGGTJFA-RVDMUPIBSA-N
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Description

(5E)-2-mercapto-5-(3-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of imidazole and benzylidene moieties, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-mercapto-5-(3-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of appropriate aldehydes with thiourea derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the imidazole ring. Common solvents used in the synthesis include ethanol, methanol, and acetonitrile. The reaction temperature and time are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-mercapto-5-(3-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene and imidazole moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, and nitric acid are commonly used.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are frequently employed.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, dihydroimidazole derivatives, and various substituted imidazole compounds.

Scientific Research Applications

(5E)-2-mercapto-5-(3-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.

    Medicine: Research has shown potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

    Industry: It is utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (5E)-2-mercapto-5-(3-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.

    Pathways Involved: It can interfere with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(3-methylbenzylidene)-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione
  • (5E)-5-(4-hydroxy-3-methoxybenzylidene)rhodanine

Uniqueness

Compared to similar compounds, (5E)-2-mercapto-5-(3-methylbenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one stands out due to its unique combination of the imidazole and benzylidene moieties, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

(5E)-5-[(3-methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H14N2OS/c1-12-6-5-7-13(10-12)11-15-16(20)19(17(21)18-15)14-8-3-2-4-9-14/h2-11H,1H3,(H,18,21)/b15-11+

InChI Key

LMBBNHOHGGTJFA-RVDMUPIBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3

Origin of Product

United States

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